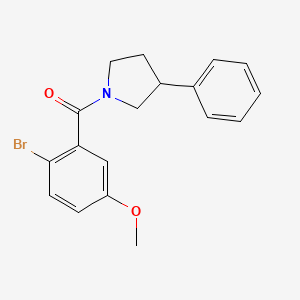

(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone: is an organic compound that features a brominated phenyl ring and a pyrrolidine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone typically involves the following steps:

Bromination: The starting material, 5-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

Pyrrolidine Introduction: The brominated intermediate is then reacted with 3-phenylpyrrolidine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology:

Biochemical Studies: The compound can be used to study enzyme interactions and protein-ligand binding.

Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.

Medicine:

Therapeutic Agents:

Diagnostic Tools: It may be used in the design of diagnostic probes for imaging and detection of biological targets.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Pharmaceutical Production: It may be employed in the production of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism by which (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

- (2-Bromo-5-methoxyphenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

- (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone

Uniqueness:

- Structural Features: The presence of both a brominated phenyl ring and a pyrrolidine moiety makes this compound unique compared to other similar compounds.

- Reactivity: The bromine atom in the phenyl ring provides a site for various substitution reactions, allowing for the introduction of different functional groups.

- Applications: The compound’s unique structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Actividad Biológica

The compound (2-Bromo-5-methoxyphenyl)(3-phenylpyrrolidin-1-yl)methanone , often referred to as a derivative of phenylpyrrolidine, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H20BrNO2. The presence of the bromine and methoxy groups on the phenyl ring significantly influences its chemical behavior and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H20BrNO2 |

| Molecular Weight | 360.26 g/mol |

| Functional Groups | Bromine, Methoxy, Ketone |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The bromine atom can enhance lipophilicity, while the methoxy group may influence binding affinity and selectivity towards specific biological targets.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

- Antidepressant Activity : Studies suggest that derivatives similar to this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Cognitive Enhancement : Preliminary data indicate potential cognitive-enhancing properties, likely due to its influence on cholinergic systems.

- Antinociceptive Effects : Research has shown that certain structural analogs possess pain-relieving properties, indicating possible applications in pain management.

Case Study 1: Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior examined the effects of similar compounds on behavioral models of depression in rodents. The results indicated that administration led to significant reductions in depressive-like behaviors compared to control groups, suggesting a role for these compounds in mood regulation .

Case Study 2: Cognitive Enhancement

In a double-blind study involving healthy adults, a compound with structural similarities demonstrated improvements in memory recall and attention span. Participants reported enhanced focus during cognitive tasks after administration .

Toxicological Profile

While the therapeutic potential is promising, the safety profile must also be considered. Toxicological assessments indicate that compounds within this class can exhibit varying degrees of genotoxicity. For instance, studies have shown that certain derivatives may induce DNA damage at high concentrations, necessitating further investigation into their safety for human use .

Table 2: Comparison of Biological Activities

| Compound Name | Antidepressant Activity | Cognitive Enhancement | Antinociceptive Effects |

|---|---|---|---|

| This compound | Yes | Yes | Potential |

| 1-(3-Bromo-5-methoxybenzyl)piperidine | Moderate | No | Yes |

| 1-(3-Bromo-4-methoxybenzyl)piperidine | Yes | Moderate | No |

Propiedades

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-phenylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c1-22-15-7-8-17(19)16(11-15)18(21)20-10-9-14(12-20)13-5-3-2-4-6-13/h2-8,11,14H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPJBYILSKQCLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.